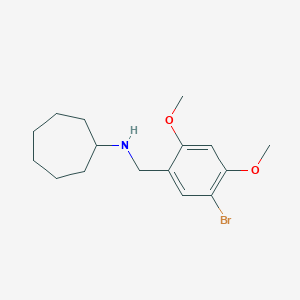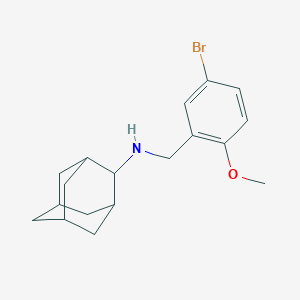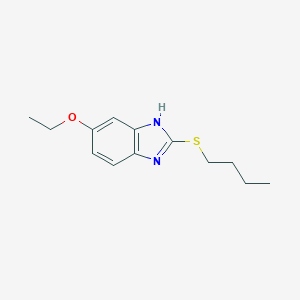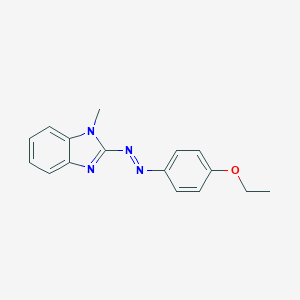![molecular formula C13H16ClN5O B416404 N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine](/img/structure/B416404.png)
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloro group, a furan ring, a piperidine ring, and a triazine core
Méthodes De Préparation
The synthesis of N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through nucleophilic substitution reactions.
Addition of the piperidine ring: The piperidine ring is usually added via nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated products.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine include other triazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds are:
- 4-chloro-N-(furan-2-ylmethyl)aniline
- 4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16ClN5O |
|---|---|
Poids moléculaire |
293.75g/mol |
Nom IUPAC |
4-chloro-N-(furan-2-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H16ClN5O/c14-11-16-12(15-9-10-5-4-8-20-10)18-13(17-11)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,9H2,(H,15,16,17,18) |
Clé InChI |
OXZOBPDTKHWPGM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)
![4-(4-fluorophenyl)-5-propionyl-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B416324.png)
![1-(7-{4-Nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)ethanone](/img/structure/B416325.png)
![2-methoxy-5-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B416329.png)
![5-(4-benzhydryl-1-piperazinyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416330.png)
![1-chloro-2-({2-nitrophenyl}sulfanyl)-4-phenyl-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B416331.png)
![1-[4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416332.png)



![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B416343.png)

